BenchChemオンラインストアへようこそ!

3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

VAP-1 inhibition SSAO diabetic nephropathy

Select the N3-(2-aminobenzyl) isomer for your VAP-1 or antibacterial programs. This scaffold provides a defined geometry critical for target potency, with an IC50 of 61 nM against VAP-1, offering an 11.7-fold improvement pathway defined by patent SAR. The ortho-aminobenzyl handle enables Buchwald-Hartwig couplings to build N,N-diaryl pharmacophores active against S. aureus and E. faecalis. Avoid generic oxazinanones; secure the specific isomer required for your hit-to-lead campaign.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8419200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(C(=O)OC1)CC2=CC=CC=C2N
InChIInChI=1S/C11H14N2O2/c12-10-5-2-1-4-9(10)8-13-6-3-7-15-11(13)14/h1-2,4-5H,3,6-8,12H2
InChIKeyKYIHHDMNKIKGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one: Core Structural and Procurement-Relevant Profile


3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one (C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a heterocyclic amine featuring a 1,3-oxazinan-2-one ring substituted at the N3 position with a 2-aminobenzyl group [1]. The oxazinan-2-one scaffold is recognized as a privileged structure in medicinal chemistry, with established utility in antibacterial, anti-inflammatory, and enzyme-inhibitory programs [2]. The ortho-aminobenzyl appendage introduces both a hydrogen-bond-donating aniline and a benzylic linker, creating a geometry distinct from meta- or para-substituted congeners. This compound appears in the patent literature as a VAP-1 (SSAO) inhibitor scaffold [3] and serves as a synthetic building block for diversely functionalized cyclic carbamates.

Why Generic 1,3-Oxazinan-2-one Analogs Cannot Substitute for 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one


The 1,3-oxazinan-2-one family encompasses a wide range of N-substituted derivatives, yet even subtle positional isomerism of the pendant aminobenzyl group can dramatically alter target selectivity and potency. For instance, moving the aminomethyl moiety from the ortho to the meta position yields a structurally similar compound with a distinct three-dimensional presentation of the key hydrogen-bonding amine . Within the VAP-1 patent series US8802679, potency varied by more than 10-fold across closely related analogs, demonstrating that the specific N3-(2-aminobenzyl) arrangement is not trivially interchangeable [1]. Furthermore, antibacterial 1,3-oxazinan-2-ones require chiral integrity at the C6 position for Gram-positive activity; achiral or differently substituted variants lose this activity [2]. These findings collectively argue that substituting 3-(2-aminobenzyl)-[1,3]-oxazinan-2-one with a generic oxazinanone analog risks forfeiting the specific pharmacophore geometry necessary for the intended biological application.

Quantitative Differentiation Evidence for 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one Against Closest Analogs


VAP-1 (SSAO) Inhibitory Potency: Head-to-Head Comparison Within the US8802679 Patent Series

In the Astellas Pharma patent US8802679, the target compound (Example 78) demonstrated an IC50 of 61 nM against both rat and human VAP-1 enzyme in a radiochemical assay using ¹⁴C-benzylamine substrate at 25°C. By contrast, the more heavily functionalized Example 66 (BDBM128992) achieved an IC50 of 5.20 nM (rat) and 9.40 nM (human) in the identical assay system [1] [2]. This represents an 11.7-fold difference in potency on the rat enzyme, indicating that while the 2-aminobenzyl-oxazinanone core contributes to VAP-1 binding, additional substituents present in Example 66 are required for single-digit nanomolar potency. The target compound thus occupies a defined affinity niche—sub-100 nM VAP-1 inhibition with minimal substitution—making it a valuable scaffold for further SAR exploration.

VAP-1 inhibition SSAO diabetic nephropathy

Positional Isomerism: Ortho- vs. Meta-Aminobenzyl Substitution Effects on Physicochemical Properties

The ortho-aminobenzyl isomer exhibits a calculated logP of 0.38 and a polar surface area (PSA) of 66.5 Ų [1]. The corresponding meta-substituted congener, 3-(3-(aminomethyl)phenyl)-1,3-oxazinan-2-one (CAS 1250502-21-6), has an identical molecular formula (C₁₁H₁₄N₂O₂, MW 206.25) but differs in the spatial orientation of the primary amine. In the ortho isomer, the amine is positioned to form an intramolecular hydrogen bond with the oxazinanone carbonyl oxygen, potentially reducing solvent-exposed PSA and enhancing passive permeability relative to the meta isomer. While no direct comparative logP data for the meta isomer were located, the ortho arrangement typically confers a lower effective PSA than the para or meta congeners, which can translate to improved cell penetration in cellular assays [2].

positional isomer logP hydrogen bonding drug-likeness

Antibacterial Activity Class-Level Differentiation for Chiral 1,3-Oxazinan-2-ones

Wang et al. (2006) demonstrated that chiral 1,3-oxazinan-2-one derivatives bearing N-aryl substituents exhibit potent antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis [1]. While the specific 3-(2-aminobenzyl) derivative was not tested in that study, the core scaffold's antibacterial pharmacophore resides in the tertiary amine linkage between the oxazinanone ring and two aryl groups—a motif that can be elaborated from the 2-aminobenzyl precursor. In contrast, the simpler unsubstituted 1,3-oxazinan-2-one (CAS 5259-97-2) shows no reported antibacterial activity, underscoring that the N-aryl substituent is essential for Gram-positive targeting. This positions 3-(2-aminobenzyl)-[1,3]-oxazinan-2-one as a direct precursor for installing the critical N-aryl pharmacophore via reductive amination or N-arylation chemistry.

antibacterial Gram-positive oxazinanone scaffold MIC

Synthetic Accessibility: Comparison with Alternative Oxazinan-2-one Building Blocks

The synthesis of 3-(2-aminobenzyl)-[1,3]-oxazinan-2-one proceeds via condensation of commercially available 2-aminobenzylamine with a suitable carbonyl source (e.g., dialkyl carbonate or phosgene equivalent) to form the cyclic carbamate in a single step. Literature precedent for analogous N-substituted oxazinan-2-ones reports yields typically in the 60–85% range using dimethyl carbonate under basic conditions [1]. In contrast, chiral 6-substituted oxazinan-2-ones require multi-step sequences from carbohydrate precursors with overall yields of 30–50% [2]. The target compound's achiral nature and single-step cyclization from inexpensive starting materials (<$50/g for 2-aminobenzylamine) confer a significant cost and time advantage for library synthesis compared to chiral oxazinanone building blocks.

synthetic efficiency building block 2-aminobenzylamine cyclization

Procurement-Driven Application Scenarios for 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one


VAP-1 (SSAO) Inhibitor Lead Optimization Programs

Medicinal chemistry teams targeting diabetic nephropathy or diabetic macular edema can utilize the target compound as a moderate-affinity (IC50 = 61 nM) VAP-1 inhibitor scaffold that leaves substantial room for potency improvement through parallel derivatization at the oxazinanone C4/C5/C6 positions and the aniline nitrogen. The 11.7-fold potency gap to the optimized Example 66 (IC50 = 5.20 nM) defines a tractable SAR landscape accessible within 1–2 rounds of library synthesis [1].

Novel Gram-Positive Antibacterial Scaffold Elaboration

The 2-aminobenzyl group provides a versatile handle for constructing the N,N-diaryl tertiary amine pharmacophore required for antibacterial activity against S. aureus, E. faecalis, and B. subtilis. Reductive amination or Buchwald–Hartwig coupling at the aniline nitrogen enables direct entry into the chiral oxazinanone antibacterial space identified by Wang et al. (2006), without the multi-step carbohydrate-based synthesis normally required for the chiral core [2].

Physicochemical Property Screening Libraries for CNS-Penetrant Candidates

With a calculated logP of 0.38 and PSA of 66.5 Ų, the compound resides within favorable CNS drug-like space. The ortho-aminobenzyl geometry may confer reduced effective PSA via intramolecular hydrogen bonding, a hypothesis testable in parallel artificial membrane permeability assays (PAMPA). Researchers procuring the ortho isomer for CNS library inclusion can benchmark permeability against the commercially available meta isomer to empirically validate the positional advantage [3].

One-Step Building Block for Cyclic Carbamate Library Synthesis

Groups requiring rapid access to N3-functionalized oxazinan-2-one libraries can leverage the single-step dialkyl carbonate cyclization protocol starting from 2-aminobenzylamine. This route is operationally simpler and higher-yielding (60–85%) than multi-step chiral oxazinanone syntheses (30–50% overall), making it suitable for parallel synthesis workflows in hit-to-lead campaigns [4].

Quote Request

Request a Quote for 3-(2-Aminobenzyl)-[1,3]-oxazinan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.